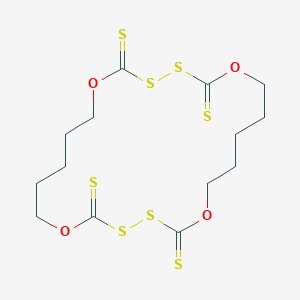
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione is a complex organic compound characterized by its unique structure containing both oxygen and sulfur atoms. This compound belongs to the class of macrocyclic ligands, which are known for their ability to form stable complexes with various metal ions. The presence of multiple sulfur and oxygen atoms in its structure makes it an interesting subject for research in coordination chemistry and materials science.
Métodos De Preparación
The synthesis of 1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate diols and dithiols under controlled conditions to form the macrocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the sulfur atoms, to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which can be studied for their electronic and structural properties.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: The compound’s unique properties make it useful in the development of new materials, such as catalysts and sensors.
Mecanismo De Acción
The mechanism by which 1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form stable chelates. These metal complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the specific application.
Comparación Con Compuestos Similares
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione can be compared with other similar macrocyclic compounds, such as:
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound contains nitrogen atoms in place of some sulfur atoms, which affects its coordination properties and reactivity.
4,7,13,16-Tetraoxa-1,10-dithiacyclooctadecane: This compound has a similar structure but with fewer sulfur atoms, leading to different chemical and physical properties. The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which provides distinct coordination chemistry and reactivity compared to other macrocyclic compounds.
Propiedades
Número CAS |
35087-07-1 |
|---|---|
Fórmula molecular |
C14H20O4S8 |
Peso molecular |
508.8 g/mol |
Nombre IUPAC |
1,6,12,17-tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione |
InChI |
InChI=1S/C14H20O4S8/c19-11-15-7-3-1-4-8-16-12(20)24-26-14(22)18-10-6-2-5-9-17-13(21)25-23-11/h1-10H2 |
Clave InChI |
GGCAWABCCRNLBV-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(=S)SSC(=S)OCCCCCOC(=S)SSC(=S)OCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


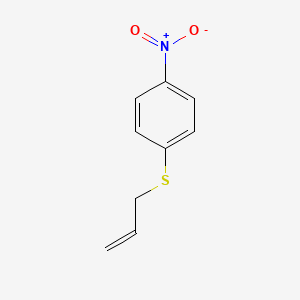
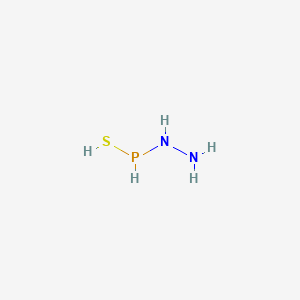

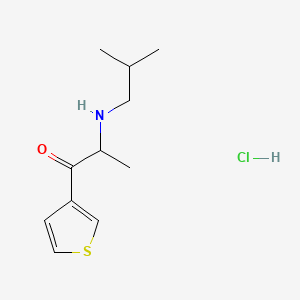
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)
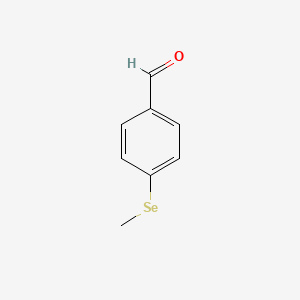
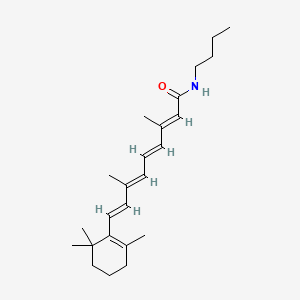
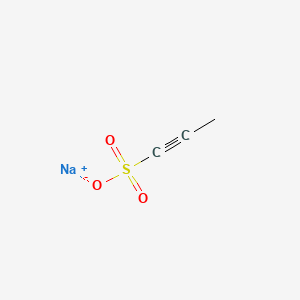
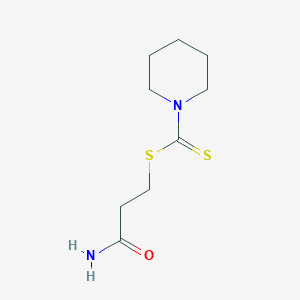
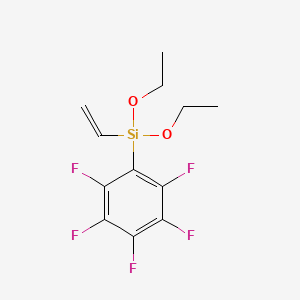

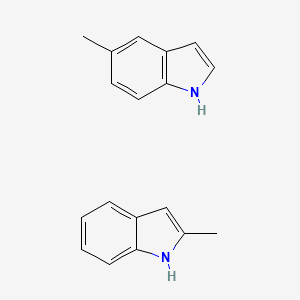
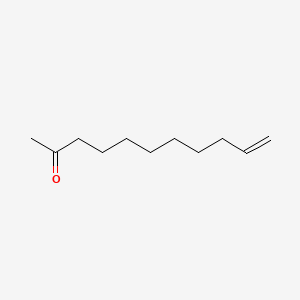
![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
